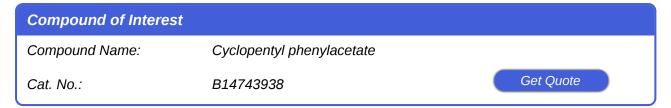


Spectral Analysis of Cyclopentyl Phenylacetate: A Technical Guide

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Introduction

Cyclopentyl phenylacetate (CAS No: 5420-99-5, Molecular Formula: C₁₃H₁₆O₂) is an ester recognized for its applications in the fragrance and flavor industries. A thorough understanding of its spectral characteristics is paramount for quality control, structural elucidation, and research and development purposes. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for **cyclopentyl phenylacetate**. It includes detailed experimental protocols and data presented in a clear, tabular format for researchers, scientists, and professionals in drug development.

Chemical Structure

The fundamental structure of **cyclopentyl phenylacetate** consists of a phenylacetyl group esterified with cyclopentanol.

Caption: Chemical structure of Cyclopentyl Phenylacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for elucidating the carbon-hydrogen framework of a molecule.

Data Presentation



Table 1: ¹H NMR Spectral Data for Cyclopentyl Phenylacetate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.30	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~5.15	Multiplet	1H	O-CH (cyclopentyl)
3.61	Singlet	2H	Ph-CH ₂ -C=O
~1.80 - 1.50	Multiplet	8H	-CH ₂ - (cyclopentyl)

Table 2: 13C NMR Spectral Data for Cyclopentyl Phenylacetate

Assignment
C=O (Ester carbonyl)
Aromatic C (quaternary)
Aromatic CH
Aromatic CH
Aromatic CH
O-CH (cyclopentyl)
Ph-CH ₂ -C=O
CH ₂ (cyclopentyl)
CH ₂ (cyclopentyl)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1]

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of an ester like **cyclopentyl phenylacetate** is as follows:

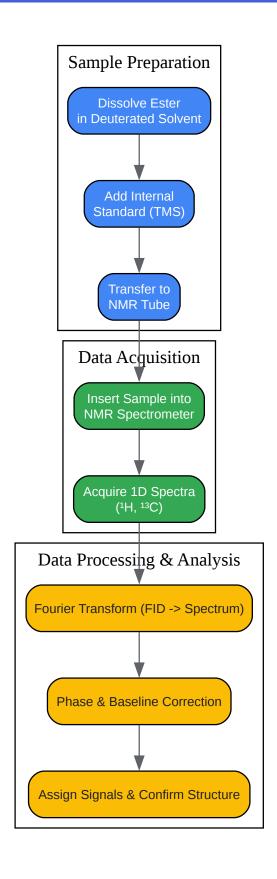
Foundational & Exploratory





- Sample Preparation: Dissolve approximately 5-10 mg of the **cyclopentyl phenylacetate** sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1]
- Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference point ($\delta = 0.00$ ppm).[1]
- Homogenization: Ensure the solution is homogeneous. A small plug of glass wool can be used to filter any particulate matter if necessary.[1]
- Spectrometer Setup: Place the NMR tube into the spectrometer's probe.
- Data Acquisition:
 - For ¹H NMR, a standard single-pulse experiment is typically used.[1]
 - For ¹³C NMR, a proton-decoupled experiment is generally run to simplify the spectrum by removing C-H splitting and to improve the signal-to-noise ratio.[1]
- Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed.
 The resulting spectrum is then phased and baseline corrected to produce the final NMR spectrum.





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Caption: General workflow for NMR spectroscopy.



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: Key IR Absorption Bands for Cyclopentyl Phenylacetate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1735	Strong	C=O stretch (Ester carbonyl)[2] [3]
~1250 - 1000	Strong	C-O stretch (Ester)[2][3]
~3030	Medium	C-H stretch (Aromatic)
~2960, ~2870	Medium	C-H stretch (Aliphatic)
~1600, ~1495	Medium	C=C stretch (Aromatic ring)

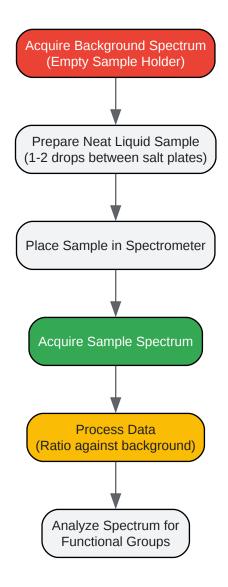
Note: The vapor phase IR spectrum is available in public databases.[4]

Experimental Protocol: FTIR Spectroscopy (Liquid Sample)

- Background Spectrum: First, run a background spectrum with nothing in the sample compartment. This step is crucial to account for atmospheric CO₂, water vapor, and any signals from the instrument itself.[5]
- Sample Preparation: Since **cyclopentyl phenylacetate** is a liquid, the "neat" method is suitable. Place one to two drops of the pure liquid onto the surface of a clean, dry salt plate (typically KBr or NaCl).[5]
- Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.[5]



- Acquisition: Place the salt plate assembly into the sample holder of the FTIR spectrometer and acquire the sample spectrum.[5]
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final IR spectrum, typically plotted as transmittance or absorbance versus wavenumber.[5]



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Caption: General workflow for FTIR spectroscopy of a liquid sample.

Mass Spectrometry (MS)



Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of the analyte.

Data Presentation

Table 4: Mass Spectrometry Data for Cyclopentyl Phenylacetate

Property	Value
Molecular Formula	C13H16O2[4]
Molecular Weight	204.26 g/mol [4]
Key Fragments (m/z)	Proposed Structure / Loss
204	[M]+ (Molecular Ion)
136	[M - C₅H ₈] ⁺ (Loss of cyclopentene)
91	[C ₇ H ₇] ⁺ (Tropylium ion)
69	[C₅H₃]+ (Cyclopentyl cation)

Note: The fragmentation pattern is predicted based on common ester fragmentation pathways, such as alpha-cleavage and rearrangements. The base peak is often the tropylium ion at m/z 91.[6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of cyclopentyl phenylacetate in a volatile organic solvent (e.g., ethyl acetate, dichloromethane). A typical concentration is around 1 mg/mL, which may be further diluted.[7]
- Injection: Inject a small volume (typically 1 μ L) of the solution into the GC injection port. The high temperature of the port vaporizes the sample.
- Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column separates the components of the sample based on



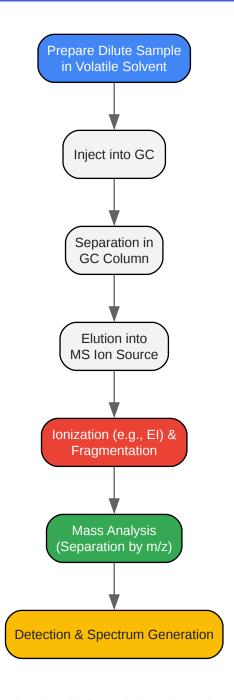




their boiling points and interactions with the column's stationary phase. For a pure sample, a single peak is expected.

- Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is commonly used, where the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
- Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
- Detection and Analysis: A detector records the abundance of each ion, generating a mass spectrum that is a plot of relative intensity versus m/z.





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Caption: General workflow for GC-MS analysis.

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